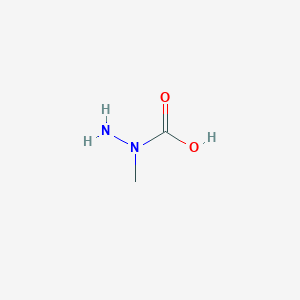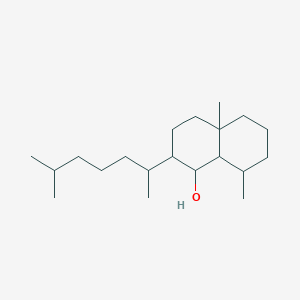
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol is a complex organic compound with a unique structure It is a type of decahydronaphthalene derivative, characterized by its multiple methyl groups and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydrogenation: The initial step may involve the hydrogenation of a naphthalene derivative to form a decahydronaphthalene structure.
Alkylation: Introduction of the methyl and heptyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the alkyl chains.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alkanes.
科学研究应用
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The alkyl chains may also interact with lipid membranes, affecting their fluidity and function.
相似化合物的比较
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- (1S,4aS,7R,8aS)-1,4a-Dimethyl-7-(prop-1-en-2-yl)decahydronaphthalen-1-ol
- (4aS,7R)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-4,4a,5,6,7,8-octahydronaphthalene
Uniqueness
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol is unique due to its specific arrangement of methyl and heptyl groups, as well as the presence of a hydroxyl group. This unique structure gives it distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
63250-45-3 |
|---|---|
分子式 |
C20H38O |
分子量 |
294.5 g/mol |
IUPAC 名称 |
4a,8-dimethyl-2-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H38O/c1-14(2)8-6-9-15(3)17-11-13-20(5)12-7-10-16(4)18(20)19(17)21/h14-19,21H,6-13H2,1-5H3 |
InChI 键 |
GPUZMOURERWFDT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2(C1C(C(CC2)C(C)CCCC(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


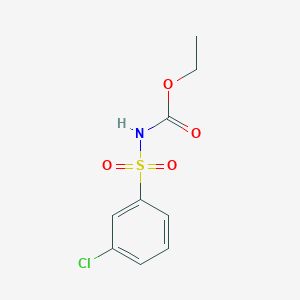

![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)
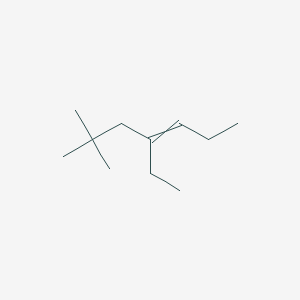
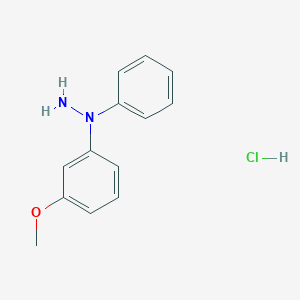
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
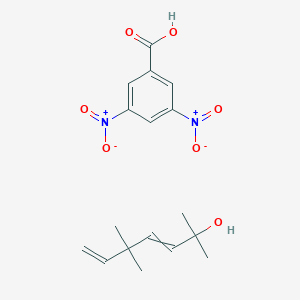
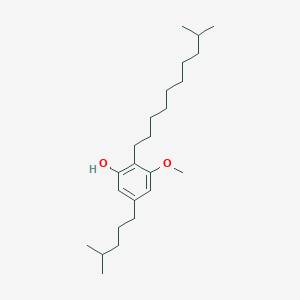

![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
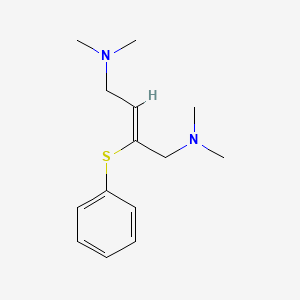
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
